molecular formula C19H22N2O2 B6462538 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549010-81-1

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No. B6462538
CAS RN: 2549010-81-1
M. Wt: 310.4 g/mol
InChI Key: QKONKJJPLIXCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine (4-TBBAP) is a synthetic compound that has recently gained attention due to its potential applications in scientific research. 4-TBBAP is a heterocyclic compound, meaning it contains both a carbon atom and an oxygen atom in its ring structure. It has been used in a variety of studies, including those related to drug discovery, drug delivery, and protein folding.

Scientific Research Applications

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine has been used in a variety of scientific research applications. It has been used to study drug delivery systems, protein folding, and drug discovery. It has also been used in studies of enzyme activity, cell signaling, and gene expression.

Mechanism of Action

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine has been found to interact with proteins, enzymes, and receptors in a variety of ways. It has been shown to bind to proteins, enzymes, and receptors, and can inhibit or activate their activity. It can also modulate the activity of proteins, enzymes, and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor type 1 (CB1) and the serotonin receptor (5-HT2A).

Advantages and Limitations for Lab Experiments

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine has several advantages for lab experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also a stable compound, meaning it does not degrade over time. However, this compound can be toxic in high concentrations, and its mechanism of action is not yet fully understood.

Future Directions

There are several possible future directions for 4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine research. These include further studies on its mechanism of action, its potential applications in drug delivery and drug discovery, and its potential therapeutic applications. Additionally, further studies could be conducted on its biochemical and physiological effects, as well as its potential for use in drug delivery systems. Finally, further studies could be conducted on its potential applications in protein folding and gene expression.

Synthesis Methods

4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine can be synthesized using a variety of methods. One method involves the reaction of 4-tert-butylbenzoyl chloride with pyridine in the presence of triethylamine. Another method involves the reaction of 4-tert-butylbenzoyl chloride with pyridine in the presence of potassium carbonate and sodium bicarbonate. The reaction can be catalyzed by a variety of catalysts, such as palladium, ruthenium, and nickel.

properties

IUPAC Name

(4-tert-butylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-17(13-21)23-16-8-10-20-11-9-16/h4-11,17H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONKJJPLIXCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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